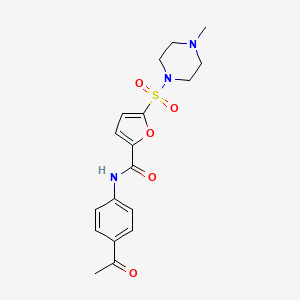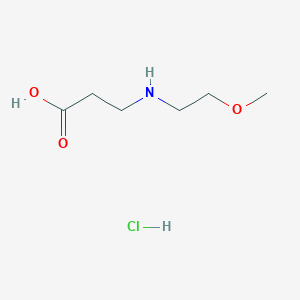
2-oxo-2H-1,3-benzoxathiol-5-yl 3-methoxybenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-oxo-2H-1,3-benzoxathiol-5-yl 3-methoxybenzoate is a chemical compound that belongs to the class of benzoxathioles This compound is characterized by the presence of a benzoxathiole ring fused with a methoxybenzoate group
Mecanismo De Acción
Target of Action
Similar compounds have been evaluated as potential atypical antipsychotic agents, suggesting that they may interact with dopamine d2 receptors and serotonin 5-ht2 receptors .
Mode of Action
Related compounds have been shown to exhibit d2 and 5-ht2 antagonist activity in behavioral models . This suggests that 2-Oxobenzo[d][1,3]oxathiol-5-yl 3-methoxybenzoate may also interact with these receptors, inhibiting their activity and leading to changes in neurotransmitter levels.
Biochemical Pathways
The antagonistic activity on d2 and 5-ht2 receptors suggests that it may influence the dopaminergic and serotonergic pathways, which play crucial roles in mood regulation and other neurological functions .
Result of Action
The antagonistic activity on d2 and 5-ht2 receptors suggests that it may modulate neurotransmitter levels, potentially influencing mood and behavior .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-oxo-2H-1,3-benzoxathiol-5-yl 3-methoxybenzoate typically involves the reaction of 2-oxo-2H-1,3-benzoxathiol with 3-methoxybenzoic acid. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature and pressure conditions. The specific reaction conditions, such as the choice of solvent, temperature, and reaction time, can vary depending on the desired yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize production costs. This may include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure the high quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-oxo-2H-1,3-benzoxathiol-5-yl 3-methoxybenzoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form corresponding reduced products.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Substitution reactions may involve reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution reactions may result in the formation of various substituted derivatives.
Aplicaciones Científicas De Investigación
2-oxo-2H-1,3-benzoxathiol-5-yl 3-methoxybenzoate has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Comparación Con Compuestos Similares
Similar Compounds
- 2-oxo-2H-1,3-benzoxathiol-5-yl acetate
- 2-oxo-2H-1,3-benzoxathiol-5-yl 4-methoxybenzoate
- 2-oxo-2H-1,3-benzoxathiol-5-yl 2-methoxybenzoate
Uniqueness
2-oxo-2H-1,3-benzoxathiol-5-yl 3-methoxybenzoate is unique due to its specific structural features, such as the position of the methoxy group on the benzene ring
Propiedades
IUPAC Name |
(2-oxo-1,3-benzoxathiol-5-yl) 3-methoxybenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10O5S/c1-18-10-4-2-3-9(7-10)14(16)19-11-5-6-12-13(8-11)21-15(17)20-12/h2-8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAHONIWODAAIIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)OC2=CC3=C(C=C2)OC(=O)S3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![5-(methoxymethyl)-4-{[(3-pyridinylmethyl)amino]methylene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2996970.png)

![methyl 2-({[5-oxo-1-phenyl-3-(trifluoromethyl)-1,5-dihydro-4H-pyrazol-4-yliden]methyl}amino)acetate](/img/structure/B2996972.png)


![2-[(1-Cyclobutylpiperidin-4-yl)methoxy]-6-(trifluoromethyl)pyridine](/img/structure/B2996980.png)
![(E)-3-[3-(2-Fluorophenyl)phenyl]prop-2-enoic acid](/img/structure/B2996981.png)
![N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-N'-(1-phenylethyl)oxamide](/img/structure/B2996982.png)



![Methyl 1-oxa-8-azaspiro[4.5]decane-3-carboxylate;hydrochloride](/img/structure/B2996988.png)


